Bienvenue dans la boutique en ligne BenchChem!

Bumetanide-d5

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Choose Bumetanide-d5 for reliable, regulatory-compliant bioanalysis. With a +5 Da mass shift and ≥98% isotopic enrichment, it precisely compensates for matrix effects and extraction variability—eliminating quantification bias that inferior internal standards introduce. Its high chemical purity (≥98%) minimizes interfering peaks, safeguarding your pharmacokinetic and QC data integrity. Procure with confidence: every batch includes a detailed CoA for full traceability in ANDA submissions and method validation.

Molecular Formula C17H20N2O5S
Molecular Weight 369.4 g/mol
CAS No. 1216739-35-3
Cat. No. B563635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumetanide-d5
CAS1216739-35-3
Synonyms3-(Aminosulfonyl)-5-[(butyl-d5)amino]-4-phenoxy-benzoic Acid;  3-[(Butyl-d5)amino]-4-phenoxy-5-sulfamoylbenzoic Acid;  Bufenox-d5;  Bumex-d5;  Burinex-d5;  Fordiuran-d5;  Lixil-d5;  Lunetoron-d5;  PF 1593-d5;  Ro 10-6338-d5; 
Molecular FormulaC17H20N2O5S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D
InChIKeyMAEIEVLCKWDQJH-UPKDRLQUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Bumetanide-d5 (CAS 1216739-35-3): A Quantitative Deuterated Internal Standard for LC-MS and GC-MS Analysis


Bumetanide-d5 (CAS: 1216739-35-3) is a stable isotope-labeled analog of the loop diuretic Bumetanide, characterized by the replacement of five hydrogen atoms on its phenoxy ring with deuterium atoms . As an isotopologue, it possesses nearly identical physicochemical properties to its non-deuterated counterpart (Bumetanide), including extraction and chromatographic behavior, making it an optimal internal standard for the precise quantification of Bumetanide in complex biological matrices via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . The introduction of five deuterium atoms confers a mass shift of +5 Da relative to the unlabeled analyte (M+5), ensuring that the internal standard peak is clearly resolved from the natural isotopic envelope of the parent compound in mass spectrometric analyses .

The Critical Importance of a Verified Deuterated Standard: Why Bumetanide-d5 is Not Interchangeable for Bioanalytical Accuracy


In quantitative bioanalysis, substituting a deuterated internal standard like Bumetanide-d5 with an unlabeled structural analog or a less rigorously characterized isotopologue can critically undermine data integrity, regulatory compliance, and the reproducibility of analytical methods . The primary risk is an uncorrected matrix effect or inconsistent extraction recovery between the analyte and a non-isotopic internal standard, leading to significant bias in reported concentrations [1]. A deuterated internal standard, when properly validated, co-elutes with the target analyte and compensates for these variations, a benefit that is entirely lost with generic substitution. The specific isotopic enrichment (e.g., 98 atom % D) and chemical purity (e.g., ≥99%) are not guaranteed across vendors or alternative lots, and using a standard with inadequate purity or incorrect isotopic labeling can introduce analytical errors such as inaccurate calibration curves or misidentification of peaks, potentially delaying drug development timelines or invalidating pharmacokinetic studies [2].

Bumetanide-d5 Procurement Evidence: Quantified Differentiation for Analytical Performance and Reliability


Isotopic Enrichment: 98 atom % D Ensures Minimal Interference from Unlabeled Species

The isotopic purity of Bumetanide-d5 is specified at 98 atom % D (deuterium) for the phenoxy-d5 form, indicating that 98% of the molecules contain the full complement of five deuterium atoms . This high enrichment is critical because the presence of lower-mass isotopologues (e.g., d0, d1, d2, d3, d4) in the internal standard will contribute to the signal at the mass-to-charge ratio (m/z) used for quantifying the unlabeled analyte (Bumetanide). A lower isotopic enrichment would directly increase the background signal for the analyte, compromising the lower limit of quantitation (LLOQ) and the overall accuracy of the method. This 98% value provides a verifiable specification against which alternative deuterated standards or lots can be compared to ensure minimal cross-signal contribution.

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Chemical Purity: ≥99% Purity Specification Reduces Risk of Unknown Interferences

Bumetanide-d5 is supplied with a documented purity of ≥99%, as verified by HPLC and NMR [1]. This high chemical purity is a key differentiator from other available reference standards or in-house synthesized materials. Impurities in an internal standard can lead to several analytical problems: they can co-elute with the analyte or other matrix components, causing ion suppression or enhancement in LC-MS; they can degrade over time, altering the concentration of the standard and leading to systematic error; and they can interfere with the detection of metabolites or other compounds of interest. A purity specification of ≥99% provides a clear benchmark for procurement, as a standard with even 95% purity (containing 5% unknown impurities) introduces a significantly higher risk of these issues, potentially requiring time-consuming and costly method re-validation.

Quality Control Analytical Chemistry Method Validation

Mass Spectrometric Differentiation: M+5 Mass Shift Prevents Overlap with M+2 Isotopologue

Bumetanide-d5 provides a nominal mass shift of +5 Da relative to the unlabeled Bumetanide molecule . This is a critical differentiator from less substituted internal standards (e.g., a hypothetical Bumetanide-d2). A +5 Da difference ensures that the internal standard's monoisotopic peak is well separated from the naturally occurring M+2 isotopic peak of the unlabeled analyte (due to the presence of sulfur-34, with ~4.4% natural abundance). Using an internal standard with a smaller mass difference, such as +2 Da, risks significant isotopic overlap between the internal standard's M peak and the analyte's M+2 peak, which requires complex mathematical correction and introduces additional uncertainty into the quantification. The +5 Da shift provides a cleaner, more robust analytical window, especially when quantifying Bumetanide at low concentrations where isotopic contributions can be a major source of error .

Mass Spectrometry Internal Standard Isotopic Interference

Stability Documentation: Three-Year Re-Analysis Period Informs Long-Term Procurement Strategy

According to supplier documentation, Bumetanide-d5 is stable for at least three years when stored under recommended conditions (e.g., room temperature), after which it is advised that the compound be re-analyzed for chemical purity before further use . This defined stability period provides a tangible metric for procurement planning and inventory management. For a laboratory establishing a long-term bioanalytical method for a drug development program, knowing a reference standard has a validated stability of three years allows for confident bulk purchasing and reduces the frequency of labor-intensive and costly re-qualification and re-validation activities that would be required for a less stable or poorly characterized internal standard. This contrasts with many generic standards where such long-term stability data is not provided, leading to uncertainty and potential waste.

Stability Long-Term Storage Reference Standard Management

Bumetanide-d5: Key Application Scenarios Demanding a High-Purity, Well-Characterized Deuterated Internal Standard


Validated Quantification of Bumetanide in Pharmacokinetic and Bioequivalence Studies

For pharmacokinetic (PK) studies in preclinical species or humans, and for bioequivalence (BE) trials supporting Abbreviated New Drug Applications (ANDAs), the use of a high-purity internal standard like Bumetanide-d5 is essential [1]. Its 98 atom % D enrichment and +5 Da mass shift are critical for achieving the low picogram-per-milliliter (pg/mL) lower limits of quantification (LLOQ) required to fully characterize the terminal elimination phase of the drug . The high chemical purity (≥99%) minimizes the risk of unknown interfering peaks that could lead to study failure or require costly repeat analyses, thereby ensuring the generation of reliable data that meets stringent regulatory requirements for method validation .

Development and Validation of Robust LC-MS/MS Methods for Clinical and Forensic Toxicology

In clinical and forensic toxicology, where sample matrices are highly variable and unpredictable, the use of a stable isotopically labeled internal standard is a cornerstone of method robustness [1]. Bumetanide-d5, with its proven three-year stability, can be incorporated into a laboratory's master stock of certified reference materials, ensuring consistent analytical performance over the entire lifecycle of a validated method. This minimizes downtime caused by re-validating new lots of internal standard and provides confidence in quantitative results reported for patient care or legal proceedings .

Supporting Abbreviated New Drug Applications (ANDA) and Commercial Quality Control (QC)

For the pharmaceutical industry, Bumetanide-d5 can be used as a reference standard during analytical method development and validation (AMV) and in Quality Control (QC) applications for ANDA submissions and the subsequent commercial production of Bumetanide formulations [1]. The availability of a detailed Certificate of Analysis (CoA) with batch-specific purity and isotopic enrichment data provides the traceability and documentation required by regulatory agencies such as the US FDA . This ensures that the analytical methods used to release drug product for the market are accurate, precise, and defensible.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

When investigating the metabolism of Bumetanide or its potential as a perpetrator of drug-drug interactions (DDIs) in hepatocyte or microsomal incubations, precise quantification of the parent drug is paramount [1]. The use of Bumetanide-d5 corrects for any non-specific binding to incubation components or matrix effects from co-factors, which are common in these in vitro systems. This ensures that calculated metabolic stability parameters (e.g., intrinsic clearance, half-life) are accurate and reproducible, providing a solid foundation for decision-making in drug discovery and development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bumetanide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.